molecular formula C43H82LaO11 B588963 Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct CAS No. 151139-14-9

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct

Cat. No. B588963
CAS RN: 151139-14-9
M. Wt: 914.023
InChI Key: XIKKVCDTOLQBDH-YCLPLZAJSA-N
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Description

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound. It is related to other compounds such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) and Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), which are used as precursors for aerosol-assisted CVD of mixed-conducting ceramic films .


Synthesis Analysis

The synthesis of similar compounds, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), has been reported. It was synthesized by the interaction of yttrium nitrate hydrate with TMHD in methanol solution .


Molecular Structure Analysis

The molecular structure of similar compounds, such as tris-2,2,6,6-tetramethyl-heptane-3,5-dione indium, has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .


Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione, a component of the compound, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .

Scientific Research Applications

Calorimetric Studies and Adduct Formation

Calorimetric titration studies have been conducted to understand the reactions of lanthanide shift reagents, including tris(2,2,6,6-tetramethylheptane-3,5-dionato)-europium(III) and -ytterbium(III), with organic substrates. These studies provide insight into the stability constants and thermodynamic properties of adduct formation, revealing how steric effects influence these reactions (Graddon & Muir, 1981).

Molecular Structure Analysis

DFT calculations have been performed to analyze the molecular structures of tris-2,2,6,6-tetramethyl-heptane-3,5-dionato complexes of lanthanides, revealing regularities in molecular parameters and the nature of chemical bonds. These studies help in understanding the preferred geometrical structures and potential energy surfaces for these complexes, contributing to our knowledge of coordination chemistry and material science (Sliznev, Belova, & Girichev, 2015).

Luminescence Sensing

Luminescence sensing capabilities of tris(β-diketonato)lanthanides have been explored, especially for biological substrates like glutamic acid, aspartic acid, and their dipeptides. These studies demonstrate the potential of lanthanide complexes in analytical applications, such as proteomics and food science, highlighting the unique advantages of near-infrared-emissive complexes (Tsukube, Yano, & Shinoda, 2009).

Surface Science

The deposition of volatile lanthanide complexes, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), on metal surfaces has been studied using scanning tunneling microscopy. These studies provide insights into the formation of well-ordered sub-monolayer films, expanding our understanding of molecular magnets and their applications in surface science (Isshiki et al., 2015).

properties

IUPAC Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.C10H22O5.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h3*7,12H,1-6H3;3-10H2,1-2H3;/b3*8-7+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKKVCDTOLQBDH-YCLPLZAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.COCCOCCOCCOCCOC.[La]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.COCCOCCOCCOCCOC.[La]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82LaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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